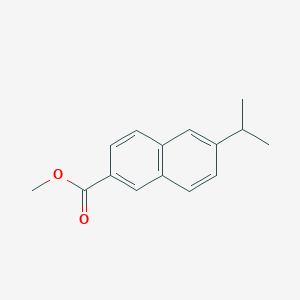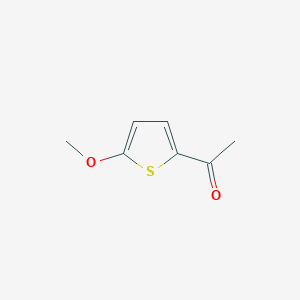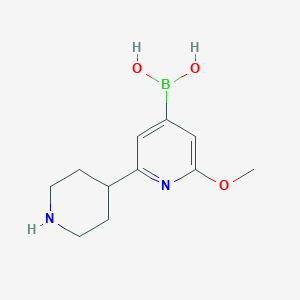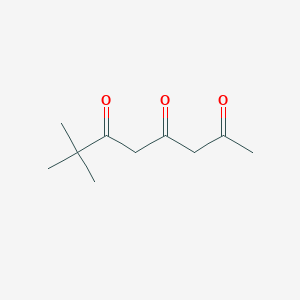
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is an organic compound derived from naphthalene. It is characterized by the presence of a carboxylic acid group at the second position of the naphthalene ring, an isopropyl group at the sixth position, and a methyl ester functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid or 6-(1-methylethyl)-2-naphthalenone.
Reduction: Formation of 2-Naphthalenemethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions, pain management, and fever reduction.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoic acid: Another derivative of naphthalene with a carboxylic acid group at the second position.
1-Naphthoic acid: An isomer of 2-Naphthoic acid with the carboxylic acid group at the first position.
6-Isopropylnaphthalene: A compound with an isopropyl group at the sixth position of the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, methyl ester is unique due to the presence of both an isopropyl group and a methyl ester functional group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
101513-13-7 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
methyl 6-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-10(2)11-4-5-13-9-14(15(16)17-3)7-6-12(13)8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
LJVPZIPTHLHTQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)


![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)

